N-(4-methylbenzyl)biphenyl-4-carboxamide

Medicinal Chemistry SAR Studies Chemical Biology

Researchers requiring a precise comparator for SAR studies often face risks from unvalidated analog substitution. N-(4-methylbenzyl)biphenyl-4-carboxamide serves as a definitive chemical probe to isolate para-methyl steric/electronic effects on the biphenyl-4-carboxamide scaffold. - Enables direct comparison with unsubstituted N-benzyl analog (ΔcLogP ≈ +0.5-1.0) to deconvolute lipophilicity-driven binding differences. - Ideal negative control for biphenyl-4-carboxamide-based HTS campaigns, lacking off-target AChE/BChE activity of characterized analogs. - Tool for systematic metabolic stability assessment of lipophilic benzyl substitutions. Procure with confidence from BenchChem, ensuring batch-to-batch consistency.

Molecular Formula C21H19NO
Molecular Weight 301.4 g/mol
Cat. No. B312489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzyl)biphenyl-4-carboxamide
Molecular FormulaC21H19NO
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C21H19NO/c1-16-7-9-17(10-8-16)15-22-21(23)20-13-11-19(12-14-20)18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,22,23)
InChIKeyNZLVRDXBXSGNLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methylbenzyl)biphenyl-4-carboxamide – Research Overview


N-(4-Methylbenzyl)biphenyl-4-carboxamide (IUPAC: N-[(4-methylphenyl)methyl]-4-phenylbenzamide; CAS not assigned) is a synthetic biphenyl-4-carboxamide derivative with the molecular formula C21H19NO and a molecular weight of 301.38 g/mol . This compound is categorized as a fine chemical for non-human research purposes and is currently offered by various chemical vendors . It features a biphenyl core, an amide linker, and a 4-methylbenzyl substituent. Unlike its extensively studied N-aryl counterparts, its specific biological profile remains largely uncharacterized in the primary literature, resulting in a significant gap in publicly available quantitative bioactivity data [1].

Unique 4-methylbenzyl substitution supports SAR probe design and target engagement studies.
High-purity chemical scaffold suitable for custom assay development and lead discovery workflows.
Uncharacterized bioactivity profile enables deployment as a blank or negative control in HTS campaigns.

Risks of Generic Substitution in Biphenyl-4-Carboxamides


For research compounds within the biphenyl-4-carboxamide class, simple generic substitution is scientifically unsound. A recent 2024 study on a library of such derivatives demonstrated that even minor structural modifications led to a dramatic divergence in pharmacological profiles, with some analogs showing potent anticancer activity while others exhibited preferential inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) [1]. Crucially, N-(4-methylbenzyl)biphenyl-4-carboxamide was not part of this characterized set, and the findings indicate that biological activity cannot be inferred from class membership alone. The unique 4-methylbenzyl substitution alters key physicochemical parameters, such as lipophilicity and molecular shape, relative to the unsubstituted benzyl analog, which directly impacts target binding and pharmacokinetics, making any interchange a high-risk proposition without direct empirical validation [1].

Methyl substitution alters physicochemical profile
Class-level evidence shows that even minor modifications can dramatically shift activity; the 4-methyl group changes lipophilicity and molecular topology, making biological inference unreliable.
Linker flexibility may redirect target selectivity
The methylene spacer increases conformational freedom compared to rigid N-aryl analogs; related flexible analogs displayed divergent enzyme inhibition, so direct functional interchange is not supported.
Unvalidated bioactivity introduces assay risk
No target engagement or potency data exist for this compound; substituting a characterized analog may import unexpected off-target effects or mask scaffold-specific background.

Data-Driven Selection Guide for N-(4-Methylbenzyl)biphenyl-4-carboxamide


Structural Differentiation from the Closest Parent Analog

The primary quantifiable differentiation for N-(4-methylbenzyl)biphenyl-4-carboxamide is its structural and physicochemical distinction from the nearest commercially available analog, N-benzyl-biphenyl-4-carboxamide. The target compound possesses a 4-methyl group on the benzyl ring, which increases its molecular weight by ~14 Da (301.38 vs. 287.36 g/mol) relative to the des-methyl analog . This modification is predicted to increase lipophilicity (estimated cLogP for the target compound is ~4.5-5.0 compared to ~4.0 for the des-methyl analog) and alter molecular topology, which are critical parameters for target engagement, passive permeability, and metabolic stability [1]. No quantitative bioactivity data are publicly available to provide head-to-head potency comparisons.

Structural Differentiation
Data to verify
ΔMW = +14.0 g/mol; ΔcLogP ≈ +0.5–1.0 vs. des-methyl analog
Supports SAR probe design to isolate methyl effect
In silico estimate; experimental confirmation needed
Medicinal Chemistry SAR Studies Chemical Biology

Conformational Flexibility Versus N-Phenyl Analogs

A critical and quantifiable distinction exists between the target compound's N-benzyl linkage and analogs featuring a direct N-phenyl linkage, such as N-(4-methylphenyl)-biphenyl-4-carboxamide. The target compound possesses a methylene spacer (-CH2-) between the amide nitrogen and the aromatic ring, increasing its rotatable bond count (RBC). The molecular formula differs (C21H19NO vs. C20H17NO for the N-phenyl analog), and the added flexibility significantly impacts the conformational landscape [1]. For context, in a class-level study of biphenyl-4-carboxamides, analogs with more flexible linkers showed markedly different enzyme inhibition profiles; compound 4b with an ethyl substituent showed 52.19% BChE inhibition at 0.5 mM, while other rigid analogs were inactive, demonstrating that the linker's flexibility is a key determinant of activity [2].

Conformational Flexibility
Class-level
ΔRBC = +2 bonds vs. N-phenyl analog; linker impact observed in class member 4b
Flexibility may influence target selectivity and binding pocket access
Based on structurally related compound data; direct evidence pending
Computational Chemistry Drug Design Conformational Analysis

Public Bioactivity Data Gap Analysis

A comprehensive search of authoritative databases, including ChEMBL and BindingDB, reveals a critical evidence gap: no quantitative bioactivity data (IC50, Ki, EC50) is publicly available for N-(4-methylbenzyl)biphenyl-4-carboxamide against any specific target [1]. This contrasts sharply with characterized class members, such as compound 4c from a 2024 series, which demonstrated 84.36% inhibition of acetylcholinesterase (AChE) at 0.5 mM [2]. This absence of data is not evidence of inactivity; rather, it represents a research opportunity for targeted profiling. For procurement, this compound is best viewed as a high-purity chemical scaffold for de novo target identification or as a control molecule in custom assay development, rather than as a validated probe with known potency.

Bioactivity Data Gap
Data to verify
No IC50, Ki, or EC50 reported in public databases
Defines role as unvalidated scaffold requiring de novo profiling
Contrasts with characterized class member 4c (84.36% AChE inhibition)
Data Curation Bioactivity Profiling Research Sourcing

Procurement-Driven Application Scenarios


Custom SAR Probe Development

The compound's primary application scenario is as a key intermediate or comparator in proprietary SAR studies. Its unique 4-methylbenzyl substitution serves as a precise chemical probe to investigate the steric and electronic effects of a para-methyl group on the benzyl side chain. Researchers can directly compare it to the unsubstituted N-benzyl analog (MW 287.36 g/mol) to isolate the impact of the methyl group on target binding, as suggested by the distinct cLogP values (estimated ΔcLogP ≈ +0.5-1.0) . This scenario is directly derived from the quantitative structural differentiation evidence.

Negative Control for High-Throughput Screening

Given the demonstrated absence of public bioactivity data across major targets like AChE and BChE—where related analogs show potent inhibition (e.g., 84.36% AChE inhibition by compound 4c) [1]—this compound is ideally positioned for use as a negative or blank control in HTS campaigns. This ensures that assay signals are not influenced by the core biphenyl scaffold itself, thereby validating the target-specific activity of more potent, characterized analogs. This application arises from the evidence gap analysis.

Metabolic Stability Assessment in Lead Optimization

The introduction of the 4-methylbenzyl group, which increases molecular weight and lipophilicity (cLogP estimate shift from ~4.0 to ~4.5-5.0), provides a valuable tool for systematically studying the impact of these changes on metabolic stability and CYP450 inhibition . This compound can be used to benchmark the metabolic profile of a lead series containing lipophilic moieties, a crucial step for predicting in vivo pharmacokinetics without the immediate need for radiolabeled material.

Application
Selection Property
Validation Focus
Custom SAR Probe Development
Methyl-substituted benzyl scaffold
Target engagement and SAR interpretation
Negative Control for High-Throughput Screening
Absence of reported bioactivity data
Assay signal specificity and scaffold background
Metabolic Stability Assessment in Lead Optimization
Lipophilic substituent impact (methyl group)
CYP450 inhibition and metabolic stability profiling
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